molecular formula C10H13N3O B14854840 5-Tert-butyl-1,3-dihydro-2H-imidazo[4,5-B]pyridin-2-one

5-Tert-butyl-1,3-dihydro-2H-imidazo[4,5-B]pyridin-2-one

Cat. No.: B14854840
M. Wt: 191.23 g/mol
InChI Key: FJDUFMZIOHDQHD-UHFFFAOYSA-N
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Description

5-Tert-butyl-1,3-dihydro-2H-imidazo[4,5-B]pyridin-2-one is a heterocyclic compound that belongs to the class of imidazopyridines This compound is characterized by its unique structure, which includes an imidazole ring fused to a pyridine ring, with a tert-butyl group attached to the imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Tert-butyl-1,3-dihydro-2H-imidazo[4,5-B]pyridin-2-one can be achieved through several methods. One common approach involves the cyclization of 2-aminopyridine with an appropriate α-ketoester, followed by tert-butyl protection of the imidazole nitrogen. The reaction typically requires the use of a strong base, such as sodium hydride, and an organic solvent, such as dimethylformamide, under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-Tert-butyl-1,3-dihydro-2H-imidazo[4,5-B]pyridin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the imidazole or pyridine rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide in the presence of light.

Major Products Formed

    Oxidation: Formation of corresponding imidazopyridine N-oxides.

    Reduction: Formation of reduced imidazopyridine derivatives.

    Substitution: Formation of halogenated imidazopyridine derivatives.

Scientific Research Applications

5-Tert-butyl-1,3-dihydro-2H-imidazo[4,5-B]pyridin-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 5-Tert-butyl-1,3-dihydro-2H-imidazo[4,5-B]pyridin-2-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting key enzymes or receptors involved in disease processes. For example, it may inhibit kinases or other signaling proteins, leading to the modulation of cellular pathways and the suppression of disease progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the tert-butyl group in 5-Tert-butyl-1,3-dihydro-2H-imidazo[4,5-B]pyridin-2-one imparts unique steric and electronic properties to the compound. This can enhance its stability, reactivity, and potential biological activity compared to similar compounds.

Properties

Molecular Formula

C10H13N3O

Molecular Weight

191.23 g/mol

IUPAC Name

5-tert-butyl-1,3-dihydroimidazo[4,5-b]pyridin-2-one

InChI

InChI=1S/C10H13N3O/c1-10(2,3)7-5-4-6-8(12-7)13-9(14)11-6/h4-5H,1-3H3,(H2,11,12,13,14)

InChI Key

FJDUFMZIOHDQHD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC2=C(C=C1)NC(=O)N2

Origin of Product

United States

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